molecular formula C26H40BF4P2Rh- B1270767 cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No.: B1270767
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-DBMWKRJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate: is a chiral rhodium complex widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical transformations, making it a valuable tool in organic synthesis.

Preparation Methods

The synthesis of (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of rhodium with the chiral ligand 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene and 1,5-cyclooctadiene. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the rhodium complex. Industrial production methods often involve the use of high-purity starting materials and stringent reaction conditions to ensure the desired enantiomeric excess and product purity .

Chemical Reactions Analysis

Types of Reactions:

    Hydrogenation: This compound is commonly used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.

    Hydroformylation: It can also catalyze hydroformylation reactions, where an alkene is converted into an aldehyde in the presence of carbon monoxide and hydrogen.

    Substitution: The compound can undergo ligand exchange reactions, where the 1,5-cyclooctadiene ligand is replaced by other ligands.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, under pressure, in the presence of a solvent like ethanol or methanol.

    Hydroformylation: Carbon monoxide and hydrogen gas, typically in a solvent like toluene or hexane.

    Substitution: Various ligands such as phosphines or amines, under inert atmosphere conditions.

Major Products:

    Hydrogenation: Chiral saturated compounds.

    Hydroformylation: Chiral aldehydes.

    Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

Chemistry: The compound is extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules, including natural products and drug candidates.

Medicine: The compound’s ability to produce chiral molecules makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) that require high enantiomeric purity.

Industry: It is employed in the large-scale production of fine chemicals and intermediates used in various industrial processes.

Mechanism of Action

The mechanism by which (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen or other groups to the substrate. The chiral ligand induces enantioselectivity by creating a chiral environment around the rhodium center, which favors the formation of one enantiomer over the other.

Comparison with Similar Compounds

Uniqueness:

    Enantioselectivity: (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is known for its high enantioselectivity, making it particularly valuable in the synthesis of chiral compounds.

    Efficiency: The compound often exhibits higher catalytic efficiency compared to similar rhodium complexes, leading to faster reaction rates and higher yields.

Properties

Molecular Formula

C26H40BF4P2Rh-

Molecular Weight

604.3 g/mol

IUPAC Name

cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t13-,14-,15-,16-;;;/m1.../s1

InChI Key

ZUMNNKGIZSDCBZ-DBMWKRJKSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C.C1CC=CCCC=C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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